7-O-Acetylsalutaridinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25NO5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[(1S,9R,12S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-yl] acetate |
InChI |
InChI=1S/C21H25NO5/c1-12(23)27-17-10-14-15-9-13-5-6-16(25-3)20(24)19(13)21(14,7-8-22(15)2)11-18(17)26-4/h5-6,10-11,15,17,24H,7-9H2,1-4H3/t15-,17+,21+/m1/s1 |
InChI Key |
DNOMLUPMYHAJIY-KUDFPVQQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C2[C@H]3CC4=C([C@@]2(CCN3C)C=C1OC)C(=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)OC1C=C2C3CC4=C(C2(CCN3C)C=C1OC)C(=C(C=C4)OC)O |
Origin of Product |
United States |
Origin and Occurrence of 7 O Acetylsalutaridinol
Primary Plant Sources of Morphinan (B1239233) Alkaloids
The primary natural sources of morphinan alkaloids are plants belonging to the genus Papaver. oup.comroyalsocietypublishing.org These plants have been recognized for centuries for their medicinal properties, largely attributable to the complex array of alkaloids they produce. royalsocietypublishing.org
Papaver somniferum L. (Opium Poppy) as a Model System
Papaver somniferum, commonly known as the opium poppy, is the most extensively studied plant for morphinan alkaloid biosynthesis and serves as the principal commercial source for compounds like morphine and codeine. royalsocietypublishing.orgmdpi.com The intricate biosynthetic pathway, including the formation of 7-O-Acetylsalutaridinol, has been largely elucidated through research on this species. nih.govnih.gov The alkaloids accumulate in the plant's latex, which is found in specialized cells called laticifers. oup.com
Detection in Related Papaver Species
While Papaver somniferum is the most prominent source, the enzymatic machinery for morphinan alkaloid biosynthesis is also present in other related species. Gene transcripts for salutaridinol (B1235100) 7-O-acetyltransferase, the enzyme that produces this compound, have been detected in Papaver bracteatum and Papaver orientale. nih.gov This indicates that the biosynthetic capability for this key intermediate is not exclusive to the opium poppy, though the end-product alkaloid profiles may differ between species. nih.gov
Biosynthetic Precursors within the Morphinan Pathway
The formation of this compound is a critical step in the complex biosynthetic cascade that converts simpler precursor molecules into the intricate morphinan skeleton. This pathway is a branch of the broader benzylisoquinoline alkaloid (BIA) metabolism. mdpi.com
(R)-Reticuline as a Key Branch Point Intermediate
The biosynthesis of morphinan alkaloids diverges from other BIA pathways at the compound (S)-reticuline, which is converted to its stereoisomer, (R)-reticuline. mdpi.compnas.org (R)-reticuline serves as the committed precursor for the entire morphinan class of alkaloids. pnas.orgresearchgate.net The transformation of (R)-reticuline initiates the series of reactions that ultimately lead to the formation of morphine and related compounds. researchgate.netplos.org
Salutaridine (B1681412) and Salutaridinol as Proximal Precursors
Following the formation of (R)-reticuline, the pathway proceeds through several key transformations. (R)-reticuline is first converted to salutaridine by the enzyme salutaridine synthase. mdpi.comwikipedia.org Salutaridine is then reduced to salutaridinol by salutaridine reductase (SalR). mdpi.comwikipedia.org Salutaridinol is the immediate precursor to this compound. mdpi.comwikipedia.org The enzyme salutaridinol 7-O-acetyltransferase (SalAT) catalyzes the acetylation of salutaridinol, using acetyl-CoA, to form this compound. uniprot.orgnih.govenzyme-database.org This acetylation is a crucial step, as this compound then spontaneously undergoes ring closure to form thebaine, a pivotal intermediate in the synthesis of other morphinan alkaloids. mdpi.comenzyme-database.orgoup.com
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Substrate | Product | Plant Source |
| Salutaridine Synthase | (R)-Reticuline | Salutaridine | Papaver somniferum |
| Salutaridine Reductase (SalR) | Salutaridine | Salutaridinol | Papaver somniferum |
| Salutaridinol 7-O-Acetyltransferase (SalAT) | Salutaridinol, Acetyl-CoA | This compound, CoA | Papaver somniferum, Papaver bracteatum, Papaver orientale |
Enzymatic Formation of 7 O Acetylsalutaridinol: Salutaridinol 7 O Acetyltransferase Salat
Enzyme Characterization and Classification (EC 2.3.1.150)
Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) is an enzyme belonging to the transferase family, specifically the acyltransferases. wikipedia.org It plays a pivotal role in the morphine biosynthetic pathway by acetylating the 7-hydroxyl group of salutaridinol. nih.govnih.gov
The enzyme is formally classified by the Enzyme Commission (EC) with the number EC 2.3.1.150. qmul.ac.ukuniprot.org Its nomenclature is defined by both a systematic name, which describes the reaction it catalyzes, and a more commonly used accepted name. iubmb.orgwikilectures.eu
| Classification | Name |
| Accepted Name | salutaridinol 7-O-acetyltransferase |
| Systematic Name | acetyl-CoA:salutaridinol 7-O-acetyltransferase |
| EC Number | 2.3.1.150 |
Data sourced from IUBMB and UniProt. qmul.ac.ukuniprot.org
SalAT catalyzes the stoichiometric transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 7-hydroxyl group of (7S)-salutaridinol. nih.govoup.com This reaction yields 7-O-acetylsalutaridinol and coenzyme A (CoA). wikipedia.orgqmul.ac.uk The enzyme is noted for being highly substrate-specific. nih.gov
Reaction Stoichiometry
| Substrates | Products | |
|---|---|---|
| Acetyl-CoA | + | (7S)-Salutaridinol |
| → | ||
| CoA |
Data sourced from IUBMB and UniProt. qmul.ac.ukuniprot.org
The product, this compound, is an important intermediate. nih.gov Under alkaline conditions (pH 8-9), it spontaneously undergoes allylic elimination to form thebaine, the first morphinan (B1239233) alkaloid with the characteristic pentacyclic ring structure. nih.govqmul.ac.uk
The kinetic properties of SalAT have been determined using the recombinant enzyme from Papaver somniferum. The Michaelis constant (K_m) indicates the enzyme's affinity for its substrates, while the maximum velocity (V_max) represents the maximum rate of reaction. libretexts.org Studies have reported K_m values of approximately 9 µM for salutaridinol and between 46 µM and 54 µM for acetyl-CoA. nih.govnih.govuniprot.org The V_max has been measured at 25 pmol/sec/mg of protein. uniprot.org
| Parameter | Substrate | Value | Source |
| K_m | Salutaridinol | 9 µM | nih.govuniprot.org |
| K_m | Acetyl-CoA | 46 µM - 54 µM | nih.govnih.govuniprot.org |
| V_max | - | 25 pmol/sec/mg | uniprot.org |
This table presents kinetic data for Salutaridinol 7-O-Acetyltransferase.
Enzyme activity is significantly influenced by pH and temperature. slideshare.netlibretexts.org SalAT exhibits optimal activity over a pH range of 7 to 9. nih.govuniprot.org The optimal temperature for the enzyme's function has been determined to be 47°C. nih.govuniprot.org
| Condition | Optimal Value |
| pH | 7 - 9 |
| Temperature | 47°C |
Data sourced from UniProt and scientific publications. nih.govuniprot.org
Molecular Biology of SalAT
Understanding the molecular biology of SalAT provides insight into its regulation and potential for biotechnological applications. scholaris.ca
The gene encoding Salutaridinol 7-O-acetyltransferase, designated as SalAT, has been successfully isolated. researchgate.net Researchers isolated a cDNA clone corresponding to the enzyme from a cell suspension culture of the opium poppy, Papaver somniferum. nih.govresearchgate.net This was a significant step, making SalAT the second enzyme specific to morphine biosynthesis to have its cDNA cloned. nih.govresearchgate.net Genomic DNA analysis suggests that SalAT likely exists as a single-copy gene within the P. somniferum genome. nih.govresearchgate.net The cDNA has also been cloned from Papaver bracteatum and used in studies to enhance thebaine production. areeo.ac.irscispace.com
Gene Expression Patterns and Transcriptional Regulation in Planta
The expression of the gene encoding Salutaridinol 7-O-acetyltransferase (SalAT) is developmentally and spatially regulated in Papaver somniferum, indicating a complex transcriptional control system. uniprot.orgoup.com Analysis of SalAT transcript levels across different plant organs shows a varied distribution. Immunoblot analyses have confirmed the presence of the SalAT protein at different levels in various tissues. For instance, SalAT protein is most abundant in stems and roots, with lower levels detected in leaves and carpels. oup.com In leaves, the protein is primarily detected at the budding stage, while it accumulates in roots, especially during flowering. uniprot.org Stem tissues appear to express the gene constitutively. uniprot.org
Gene silencing and overexpression studies have further illuminated the role of SalAT expression in regulating the alkaloid profile of the plant.
Overexpression: Transgenic opium poppy lines overexpressing SalAT showed increased accumulation of morphine, codeine, and thebaine in the capsule. nih.gov
Suppression: Conversely, suppression of SalAT via DNA-encoded hairpin RNA interference led to a significant reduction in SalAT transcript levels (down to about 12% of control levels in leaves and latex). nih.gov This suppression resulted in the novel accumulation of salutaridine (B1681412), the substrate of the preceding enzyme in the pathway, salutaridine reductase (SalR). nih.govnih.gov This particular outcome suggests a potential metabolic channeling or interaction between SalR and SalAT. mdpi.comnih.gov
The regulation of SalAT and other benzylisoquinoline alkaloid (BIA) biosynthetic genes is coordinated. oup.com Co-expression analyses suggest that genes within the same pathway are often co-regulated. oup.com Enrichment analysis of DNA cis-regulatory elements has identified tissue-specific accessible chromatin regions upstream of BIA biosynthesis genes, including SalAT, which aligns with their organ-specific expression patterns. frontiersin.org Transcription factors are key to this regulation, and a homolog of Arabidopsis HB6 has been identified as a potential regulator of 19 BIA biosynthetic genes, including SalAT. frontiersin.org
Table 2: Relative Abundance of SalAT Protein in Papaver somniferum Organs
| Plant Organ | Relative Protein Abundance | Source |
|---|---|---|
| Stems | High | oup.com |
| Roots | High | oup.com |
| Leaves | Low | oup.com |
| Carpels | Low | oup.com |
Protein Sequence Analysis and Homology Modeling
Salutaridinol 7-O-acetyltransferase (SalAT) from Papaver somniferum is a single polypeptide with a reported relative molecular mass (Mᵣ) of approximately 50,000 (50 kDa) and an isoelectric point (pI) of 4.8. nih.gov The protein sequence is cataloged in databases such as UniProt, providing a resource for further bioinformatic analysis. uniprot.org
Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein (a template). nih.govscitechnol.com This method is valuable for understanding protein function, predicting ligand-binding sites, and elucidating the effects of mutations, especially when an experimentally determined structure from methods like X-ray crystallography is unavailable. scitechnol.comarvojournals.org
The process of homology modeling for a protein like SalAT would typically involve these steps:
Template Search: The SalAT amino acid sequence is used to search protein structure databases (like the Protein Data Bank or PDB) to identify homologous proteins with known 3D structures. scitechnol.com
Sequence Alignment: The target sequence (SalAT) is aligned with the template sequence to identify conserved and variable regions. scitechnol.com
Model Building: A 3D model of the SalAT structure is constructed based on the aligned coordinates of the template's backbone. scitechnol.com
Refinement and Validation: The initial model is refined to optimize its geometry and energy, and its quality is assessed using various validation tools. scitechnol.com
Automated servers like SWISS-MODEL can perform these steps to generate a putative 3D structure. expasy.orginsilicodesign.com Such a model for SalAT could provide insights into its active site, substrate-binding pocket, and the residues critical for catalysis, thereby guiding further functional studies and protein engineering efforts. arvojournals.org
Subcellular Localization of SalAT Activity
The biosynthesis of morphinan alkaloids in opium poppy involves a sophisticated spatial organization, with different enzymes localized to specific cell types. oup.com Extensive research using immunofluorescence labeling with specific antibodies has definitively placed the Salutaridinol 7-O-acetyltransferase (SalAT) enzyme within the sieve elements of the phloem. oup.comnih.gov
Sieve elements are specialized, enucleated cells that form the sieve tubes responsible for long-distance transport of sugars and other molecules in plants. nih.gov The localization of SalAT to these cells is not an isolated phenomenon; several other enzymes in the benzylisoquinoline alkaloid pathway, both upstream and downstream, are also found in the sieve elements. oup.comnih.gov This includes enzymes like (S)-norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), and codeinone (B1234495) reductase (COR). oup.comnih.gov
Interestingly, while the SalAT protein is found in the sieve elements, the corresponding SalAT gene transcripts are localized in the adjacent companion cells through in situ RNA hybridization. nih.gov Companion cells are metabolically active and are connected to the sieve elements via plasmodesmata. This spatial separation implies a model where the SalAT gene is transcribed in the companion cell, the resulting mRNA is translated into the SalAT protein, and the protein is then transported into the associated sieve element to perform its catalytic function. The final alkaloids, such as morphine, ultimately accumulate in the cytoplasm of specialized laticifer cells, which are distinct from the sieve elements. nih.govnih.gov
Downstream Metabolic Transformations of 7 O Acetylsalutaridinol
Spontaneous Conversion to Thebaine
For a considerable time, the final step in thebaine biosynthesis was understood to be a spontaneous reaction. nih.govresearchgate.netgoogle.com This conversion involves the transformation of (7S)-salutaridinol 7-O-acetate into thebaine through an allylic elimination process. rhea-db.org
The spontaneous conversion of 7-O-acetylsalutaridinol to thebaine is a significant chemical event that establishes the characteristic five-ring structure of morphinan (B1239233) alkaloids. The mechanism involves an allylic elimination. rhea-db.org This process is characterized by a nucleophilic attack from the phenol (B47542) group on the dienol system. wikipedia.org This attack results in the closure of the oxide bridge, a key structural feature of thebaine. The reaction is completed by the departure of an acetate (B1210297) leaving group. wikipedia.org
The kinetics of the spontaneous conversion of this compound are notably influenced by environmental conditions, particularly pH. The reaction proceeds favorably under alkaline conditions.
| Environmental Factor | Effect on Reaction | Outcome |
| pH | A pH range of 8-9 facilitates the allylic elimination that leads to the formation of thebaine. rhea-db.orgmdpi.complos.org | Formation of thebaine, the first morphinan alkaloid with the complete pentacyclic ring system. rhea-db.org |
| pH | At a neutral pH of around 7, the reaction can lead to the formation of dibenz[d,f]azonine alkaloids. rhea-db.orgplos.org | Formation of alkaloids with a different, nine-membered ring system. rhea-db.org |
This pH-dependent bifurcation highlights how environmental conditions within the plant's laticifers can direct the biosynthetic pathway toward different alkaloid scaffolds. rhea-db.org
Enzymatic Facilitation of Thebaine Formation (e.g., Thebaine Synthase Research)
While the spontaneous conversion to thebaine occurs in vitro, research has revealed that this crucial step is also enzymatically facilitated in vivo. It was initially presumed that the transformation of (7S)-salutaridinol-7-O-acetate into thebaine was a non-enzymatic process within the opium poppy. researchgate.net However, subsequent research led to the discovery and purification of a novel enzyme from opium poppy latex that efficiently catalyzes this reaction. nih.gov This enzyme was named thebaine synthase (THS). nih.govresearchgate.net
The discovery of thebaine synthase has been a significant breakthrough, revealing a missing component in the morphine biosynthetic pathway. nih.gov THS activity dramatically improves the yield of thebaine, minimizing the formation of labile hydroxylated byproducts that are more common in the spontaneous reaction. nih.gov This finding is particularly crucial for the development of fermentation-based opiate production in engineered yeast, where maximizing the efficiency of each biosynthetic step is essential. nih.govmdpi.com
| Research Finding | Description | Significance |
| Discovery of Thebaine Synthase (THS) | An enzyme belonging to the pathogenesis-related 10 (PR10) protein superfamily was identified in opium poppy latex. nih.gov | Revealed that the final step in thebaine synthesis is not solely spontaneous but is enzymatically catalyzed. nih.gov |
| Function of THS | THS efficiently catalyzes the formation of thebaine from (7S)-salutaridinol 7-O-acetate, reducing the formation of byproducts. nih.gov | Improves the overall yield and efficiency of thebaine production. nih.gov |
| Genomic Context | The gene for THS is located within a gene cluster in the opium poppy genome, alongside genes for the four preceding enzymes in the pathway. nih.gov | Suggests a coordinated regulation of the biosynthetic pathway. |
| Application in Biotechnology | The inclusion of THS is critical for developing efficient fermentation-based production of opiates in engineered microorganisms like yeast. nih.gov | Dramatically improves thebaine yield in engineered systems. nih.gov |
Position as a Key Intermediate for Diversified Morphinan Alkaloids
The formation of thebaine from this compound is a pivotal branch point in alkaloid biosynthesis. Thebaine itself is the precursor to a wide range of biologically active morphinan alkaloids, including both natural and semi-synthetic opioids. mdpi.com
In the opium poppy, thebaine is not the final product but is further metabolized to produce codeine and morphine through two parallel pathways. mdpi.com One pathway begins with thebaine being converted to neopinone (B3269370) by the enzyme thebaine 6-O-demethylase (T6ODM). researchgate.netmdpi.com Neopinone then rearranges to codeinone (B1234495). researchgate.netmdpi.com The enzyme codeinone reductase (COR) then reduces codeinone to codeine. researchgate.netmdpi.com Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine. researchgate.netmdpi.com
The second pathway involves the 3-O-demethylation of thebaine to produce oripavine. mdpi.com Oripavine is then converted to morphinone, which can subsequently be reduced to morphine. mdpi.com
Thebaine is a crucial starting material for the industrial production of several semi-synthetic opioids. mdpi.com Its abundance in certain poppy species, like Papaver bracteatum, and in genetically modified Papaver somniferum has made it a valuable commercial precursor. mdpi.com Advances in synthetic biology have enabled the production of these semi-synthetic opioids in engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast). mdpi.comnih.gov
In these engineered systems, thebaine produced from precursors like this compound is converted into compounds like hydrocodone and oxycodone. mdpi.comnih.gov This is achieved by introducing and expressing heterologous genes from plants and bacteria that encode the necessary enzymatic activities. mdpi.comnih.gov For instance, engineered yeast strains can convert thebaine to hydrocodone, which has been achieved by introducing a suite of engineered genes. mdpi.com
| Enzyme | Precursor | Product | Role in Pathway |
| Thebaine 6-O-demethylase (T6ODM) | Thebaine | Neopinone | Initiates the primary pathway to codeine and morphine. researchgate.netmdpi.com |
| Codeinone Reductase (COR) | Codeinone | Codeine | A key reduction step in the formation of codeine. researchgate.netmdpi.com |
| Codeine O-demethylase (CODM) | Codeine | Morphine | The final step in the biosynthesis of morphine from codeine. researchgate.netmdpi.com |
Genetic and Metabolic Engineering of 7 O Acetylsalutaridinol Biosynthesis
Engineering in Native Plant Systems (Papaver somniferum)
Genetic modification of Papaver somniferum has been a key strategy to understand and alter the production of its complex array of alkaloids. nih.gov These approaches provide insights into the regulation of the BIA pathway and offer the potential to create poppy varieties with tailored alkaloid profiles.
Overexpression Strategies for Enhanced Production
The overexpression of genes encoding enzymes in the BIA pathway can lead to increased flux towards specific alkaloids. A notable example is the overexpression of the gene for salutaridinol (B1235100) 7-O-acetyltransferase (SalAT), the enzyme that directly synthesizes 7-O-acetylsalutaridinol from salutaridinol. nih.gov In several transgenic poppy lines, this strategy resulted in a significant increase in the capsule content of morphine, codeine, and thebaine on a dry-weight basis. nih.gov One particular line demonstrated a remarkable increase in total alkaloids of 41%, 37%, and 42% over control plants in three separate trials conducted over three years. nih.gov This demonstrates that increasing the expression of a key downstream enzyme can effectively pull metabolites through the pathway, leading to higher yields of the final products.
Similarly, the overexpression of codeinone (B1234495) reductase (COR), an enzyme acting downstream of thebaine formation, has been shown to increase the production of morphinan (B1239233) alkaloids. researchgate.netnih.gov In some transgenic lines, this led to a marked increase in morphine and codeine levels. researchgate.net These findings highlight the potential of overexpressing key biosynthetic genes to enhance the production of desired alkaloids.
Gene Silencing (RNAi, T-DNA Insertion) for Pathway Redirection
Gene silencing techniques, such as RNA interference (RNAi) and T-DNA insertional mutagenesis, have been instrumental in redirecting metabolic flux and uncovering the roles of specific genes. The suppression of SalAT using DNA-encoded hairpin RNA-mediated silencing led to a novel accumulation of salutaridine (B1681412), the substrate of the preceding enzyme, salutaridine reductase. nih.gov In these transgenic plants, salutaridine, which is normally undetectable, constituted up to 23% of the total alkaloids. nih.gov Analysis of these plants showed an average reduction in SalAT transcript levels to about 12% of the control in both leaves and latex. nih.gov
The use of T-DNA insertional mutants has also yielded valuable insights. A mutant of P. somniferum created by Agrobacterium rhizogenes-mediated transformation showed an altered alkaloid profile, accumulating thebaine as a major alkaloid instead of morphine. mdpi.com This phenotype was linked to a significant decrease in the expression of codeine O-demethylase, an enzyme downstream of thebaine. mdpi.com While not directly targeting this compound, this demonstrates how disrupting downstream steps can lead to the accumulation of upstream intermediates.
Similarly, silencing of the berberine (B55584) bridge enzyme (bbe), which diverts (S)-reticuline towards the sanguinarine (B192314) pathway, resulted in an increased concentration of several intermediates in the morphinan pathway, including reticuline (B1680550) and salutaridine. nih.govishs.org This redirection of metabolic flow underscores the interconnectedness of the different branches of BIA biosynthesis.
Analysis of Altered Alkaloid Profiles in Transgenic Plants
The genetic modifications described above lead to significant and often predictable changes in the alkaloid profiles of transgenic P. somniferum plants.
| Genetic Modification | Key Enzyme/Gene Targeted | Primary Accumulated Alkaloid(s) | Other Affected Alkaloids | Reference |
| Overexpression | Salutaridinol 7-O-acetyltransferase (SalAT) | Morphine, Codeine, Thebaine | Increased total alkaloids | nih.gov |
| RNAi Silencing | Salutaridinol 7-O-acetyltransferase (SalAT) | Salutaridine | Undetectable in parent | nih.gov |
| T-DNA Insertion | Unknown, affecting CODM expression | Thebaine | Reduced Morphine | mdpi.com |
| Antisense Silencing | Berberine bridge enzyme (bbe) | Reticuline, Salutaridine | Altered ratio of morphinan and tetrahydrobenzylisoquinoline alkaloids | nih.gov |
These altered profiles are heritable, as demonstrated in the T2 generation of plants with a silenced bbe gene, confirming the stability of the genetic modification. nih.gov The analysis of these profiles, typically through methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for understanding the functional consequences of genetic engineering. mdpi.comnih.gov
Phenotypic Consequences of Genetic Manipulation
Beyond the chemical phenotype of altered alkaloid content, genetic manipulation in P. somniferum can sometimes lead to other observable changes. For instance, some mutant lines with high alkaloid content have been observed to have lighter colored leaves, suggesting a potential link between leaf color and alkaloid accumulation. google.com However, in many cases, such as the transformation with an antisense bbe gene, the resulting transgenic plants are phenotypically normal. nih.govishs.org The development of efficient transformation protocols has enabled the production of hundreds of confirmed transgenic poppies, many of which show no adverse effects on growth and development. nih.gov
Heterologous Biosynthesis in Microbial Hosts
The complexity of plant-based production systems has driven interest in transferring plant metabolic pathways into microorganisms like Saccharomyces cerevisiae (baker's yeast). This approach offers the potential for more controlled and scalable production of valuable compounds. caltech.edu
Saccharomyces cerevisiae as a Bioproduction Platform
Saccharomyces cerevisiae has emerged as a promising chassis for the production of BIAs due to its well-characterized genetics and suitability for industrial fermentation. nih.govacs.org The entire biosynthetic pathway for morphinan alkaloids, including the steps leading to this compound, has been successfully reconstituted in yeast.
The synthesis of this compound in yeast is part of a multi-step engineered pathway that starts from a simple sugar or a commercially available precursor. mdpi.comsemanticscholar.org Key steps include the conversion of (R)-reticuline to salutaridine, which is then reduced to salutaridinol by salutaridine reductase (SalR). mdpi.com Subsequently, salutaridinol is acetylated by salutaridinol 7-O-acetyltransferase (SalAT) to form this compound. mdpi.comsemanticscholar.org This intermediate then spontaneously converts to thebaine. mdpi.com
The successful production of salutaridine, a precursor to this compound, was first demonstrated in yeast with a titer of approximately 20 mg/L when using (R)-norlaudanosoline as a substrate. nih.gov This foundational work paved the way for the complete biosynthesis of downstream morphinans.
The reconstruction of these complex plant pathways in yeast often requires significant engineering efforts, including the expression of genes from multiple plant species and even human enzymes. nih.govmdpi.com For instance, the conversion of (R)-reticuline to salutaridine has been achieved using a human P450 enzyme, which was found to exhibit this novel activity. nih.gov The optimization of enzyme expression levels and the screening of enzyme variants from different plant sources are crucial for maximizing product titers. nih.gov
Escherichia coli as a Biomanufacturing System
The production of complex plant-derived pharmaceuticals, such as benzylisoquinoline alkaloids (BIAs), has traditionally depended on agricultural cultivation, which can be inefficient and subject to environmental variables. Metabolic engineering of microorganisms offers a promising alternative, and Escherichia coli has emerged as a robust and effective platform for this purpose. nih.gov The advantages of using E. coli as a cellular factory include its rapid growth rate, well-understood genetics, and the availability of a vast toolkit for genetic manipulation. pnnl.gov These characteristics facilitate the assembly and optimization of complex biosynthetic pathways from other organisms, such as plants. semanticscholar.org
In the context of opiate biosynthesis, E. coli has been successfully engineered to produce key intermediates, including this compound. kyoto-u.ac.jp The bacterium's high productivity of precursor amino acids, like L-tyrosine, provides a strong foundation for building practical production systems for opiate compounds. kyoto-u.ac.jp Researchers have demonstrated that E. coli can serve as an efficient, flexible, and scalable host for the total synthesis of opiates from simple carbon sources like glycerol (B35011). nih.gov This capability circumvents the reliance on plant extracts, which often contain a mixture of similar metabolites that complicate purification. mdpi.com The contained and controlled environment of a fermenter also allows for consistent and optimized production runs.
Reconstitution of Partial and Complete Biosynthetic Pathways
The synthesis of this compound in E. coli requires the functional reconstitution of a multi-enzyme pathway originating from plants, particularly the opium poppy (Papaver somniferum). This process involves introducing and expressing a series of heterologous genes that encode the necessary enzymes to convert a precursor, (R)-reticuline, into the target compound.
The critical enzymatic steps leading to this compound are:
The conversion of (R)-reticuline to salutaridine, catalyzed by salutaridine synthase (SalS). researchgate.net
The reduction of salutaridine to salutaridinol by salutaridine reductase (SalR). kyoto-u.ac.jp
The acetylation of salutaridinol to form this compound, a reaction mediated by salutaridinol 7-O-acetyltransferase (SalAT). kyoto-u.ac.jpuniprot.org
Following its formation, this compound spontaneously converts into thebaine, a key precursor for many semi-synthetic opioids. mdpi.comuniprot.org
To achieve this, researchers have employed a stepwise fermentation strategy using multiple engineered E. coli strains. kyoto-u.ac.jp For instance, one strain might be optimized to convert (R,S)-reticuline into salutaridine, which is then fed to a second strain expressing SalR and SalAT to produce thebaine via the this compound intermediate. kyoto-u.ac.jp This modular approach helps to avoid the degradation of early intermediates by enzymes like tyrosinase and minimizes product inhibition, which can hinder pathway efficiency. mdpi.com The complete biosynthesis of thebaine from glycerol has been demonstrated using a four-step culture of different engineered E. coli strains, showcasing the successful reconstitution of the entire pathway. nih.govkyoto-u.ac.jp
| Enzyme | Gene Origin | Substrate | Product |
| Salutaridine Synthase (SalS) | Papaver somniferum | (R)-Reticuline | Salutaridine |
| Salutaridine Reductase (SalR) | Papaver somniferum | Salutaridine | Salutaridinol |
| Salutaridinol 7-O-Acetyltransferase (SalAT) | Papaver somniferum | Salutaridinol | This compound |
Strategies for Enhancing Metabolic Flux and Yield in Engineered Microbes
While reconstituting the biosynthetic pathway is the first step, achieving commercially viable yields of this compound and its derivatives requires extensive metabolic engineering to optimize the host organism. Several strategies are employed to enhance the metabolic flux towards the target compound. pnnl.gov
Codon Optimization and Promoter Engineering
The efficiency of heterologous gene expression is a critical factor in the productivity of a biosynthetic pathway. Genes from plants, like those for the this compound pathway, often have different codon usage patterns than E. coli. Codon optimization involves modifying the DNA sequence of these plant genes to match the codon preferences of the E. coli host without altering the resulting amino acid sequence of the enzyme. This enhances the rate of protein translation, leading to higher levels of functional enzymes.
Promoter engineering is another key strategy for controlling the expression levels of pathway genes. nih.gov By selecting promoters of varying strengths, researchers can fine-tune the amount of each enzyme produced. This is crucial for balancing the pathway and preventing the accumulation of toxic intermediates or the creation of a metabolic bottleneck. For example, strong, inducible promoters are often used to trigger high-level expression of pathway enzymes once the culture has reached a sufficient cell density. nih.gov
Enzyme Engineering for Improved Activity and Specificity
The performance of enzymes borrowed from other organisms is not always optimal in the cellular environment of E. coli. Enzyme engineering aims to improve the catalytic activity, stability, and specificity of these proteins. pnnl.gov For instance, cytochrome P450 enzymes, such as salutaridine synthase (SalS), are notoriously difficult to express functionally in bacteria. pnnl.gov Engineering strategies have included creating truncated versions of the enzyme, such as an N-terminally truncated SalS (SalSNcut), which showed improved expression and activity in E. coli compared to the full-length version. researchgate.net
| Engineering Strategy | Target Enzyme/Component | Objective |
| N-terminal Truncation | Salutaridine Synthase (SalS) | Improve functional expression in E. coli. researchgate.net |
| Fusion to Redox Partner | Cytochrome P450s (e.g., SalS) | Enhance electron transfer and catalytic activity. pnnl.gov |
| Site-directed Mutagenesis | Pathway Enzymes | Increase catalytic activity and/or product selectivity. pnnl.gov |
Adaptive Laboratory Evolution (ALE) for Strain Improvement
Adaptive laboratory evolution (ALE) is a powerful strategy that uses the principles of natural selection to improve microbial strain performance. pnnl.gov The process involves culturing the engineered E. coli strain over many generations under specific selective pressures, such as the presence of a toxic intermediate or conditions that favor high productivity. This allows for the selection of spontaneous mutations that confer a fitness advantage, leading to strains with improved characteristics like faster growth, higher product tolerance, or increased production titers. pnnl.gov
While direct examples of ALE applied specifically to this compound production are not extensively detailed, it is a widely recognized tool in metabolic engineering. pnnl.gov For instance, ALE has been used to improve tolerance to pinene, another natural product, allowing for higher production levels. pnnl.gov Unexpected mutations that arise during ALE can also provide valuable insights into complex metabolic and regulatory networks, revealing new targets for rational genetic engineering to further boost the production of the desired compound. pnnl.gov
Future Directions in 7 O Acetylsalutaridinol Research
Unraveling Regulatory Mechanisms of Morphinan (B1239233) Biosynthesis
A significant frontier in morphinan alkaloid research is the comprehensive mapping of the regulatory networks that govern the biosynthetic pathway. While the core enzymatic steps are largely understood, the complex transcriptional and post-transcriptional controls remain partially uncharted. Future work will focus on identifying the full suite of regulatory elements and understanding their interplay within specific cell types.
The expression of biosynthetic genes is orchestrated by transcription factors (TFs) that initiate or repress gene activity. Recent studies have begun to identify key players in this process. For instance, a member of the HB–HD–ZIP TF family, known as HB6, has been identified as a likely regulator of 19 genes involved in the biosynthesis of (S)-reticuline, morphinan, noscapine, and sanguinarine (B192314). oup.com Beyond TFs, other regulatory molecules like microRNAs are also believed to play a role in gene expression. oup.com A primary goal for future research is to systematically identify all TFs and other regulatory molecules that control the flux through the morphinan pathway. Pinpointing these master switches will be instrumental for metabolic engineering efforts aimed at enhancing the production of desired alkaloids. Further investigation using techniques like virus-induced gene silencing (VIGS) can help elucidate the post-transcriptional regulation of the pathway, which is not yet fully determined. nih.gov
The biosynthesis of morphinan alkaloids in opium poppy is a complex process distributed across multiple, specialized cell types, including companion cells, sieve elements, and laticifers. oup.com Research has shown that different stages of the pathway are spatially segregated; for example, salutaridine (B1681412) biosynthesis appears to occur exclusively in sieve elements, while the final steps converting thebaine to morphine are predominant in the adjacent laticifers, where morphine accumulates. nih.govnih.gov
Despite this knowledge, significant gaps remain in understanding the underlying mechanisms that control the cell-type-specific expression of pathway genes. oup.com Future research will leverage advanced technologies like single-cell and spatial transcriptomics to create high-resolution maps of gene expression within the plant's tissues. oup.com This will provide unprecedented insight into how pathway intermediates and enzymes are transported between cells and how their expression is precisely coordinated, paving the way for more targeted and effective metabolic engineering strategies. oup.comnih.gov
Engineering Novel Morphinan Derivatives through Pathway Diversification
The morphinan scaffold is a versatile backbone for creating a wide array of pharmaceutical compounds. oup.com By manipulating the biosynthetic pathway at key junctures, it is possible to generate novel derivatives with potentially improved therapeutic properties. The enzyme salutaridinol (B1235100) 7-O-acetyltransferase (SalAT), which produces the precursor to 7-O-acetylsalutaridinol, represents a critical control point. Studies have shown that suppressing the gene for SalAT leads to the accumulation of its substrate's precursor, salutaridine, demonstrating the potential for pathway diversion. nih.gov
Future work will expand on this concept by introducing heterologous enzymes into engineered microbial hosts to modify benzylisoquinoline alkaloid (BIA) skeletons. nih.gov This could involve processes like acetylation, methylation, or glycosylation to create entirely new molecules not found in nature. nih.gov The chemical synthesis of novel derivatives, such as aminomorphinans or 6,14-epoxymorphinan, provides a blueprint for the types of valuable compounds that could be targeted through biosynthetic pathway engineering. mdpi.comresearchgate.net This approach opens the door to developing a new generation of opioids and other morphinan-based drugs with enhanced efficacy or novel activities. oup.comnih.gov
Advancements in De Novo Biosynthesis Efficiency
Reconstituting the entire morphinan biosynthetic pathway in microbial systems like Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising alternative to agricultural production. mdpi.complos.org While the complete de novo biosynthesis of opioids from simple sugars has been achieved in yeast, the yields are not yet commercially viable, highlighting the need for significant efficiency improvements. mdpi.comchinesechemsoc.org
Future research will focus on overcoming metabolic bottlenecks and enhancing productivity. One successful strategy has been the engineering of fusion enzymes; for example, a fusion of P. bracteatum salutaridine synthase (SalSyn) with another P450 enzyme resulted in a six-fold increase in activity in yeast. mdpi.com Other approaches include identifying and upregulating rate-limiting enzymes, such as salutaridine reductase, and optimizing fermentation conditions to prevent product inhibition. mdpi.complos.org Stepwise fermentation techniques in E. coli have also shown promise in improving product yields by minimizing the degradation of intermediates. mdpi.com The ultimate goal is to develop a highly efficient and scalable microbial platform that can compete with traditional plant-based extraction. chinesechemsoc.org
Development of Sustainable Bioproduction Systems
The reliance on field cultivation of Papaver somniferum for essential medicines presents challenges related to climate variability, geopolitical instability, and supply chain security. researchgate.net The development of sustainable bioproduction systems using contained and controlled environments is a key long-term objective. Microbial fermentation in yeast or E. coli represents a leading strategy for creating a secure and sustainable manufacturing platform for opioids and other morphinans. nih.govplos.orgresearchgate.net
These systems offer the potential for a stable and reliable supply of valuable alkaloids, independent of agricultural constraints. nih.gov In addition to microbial hosts, plant-based systems such as hairy root cultures have also been explored for their capacity to produce morphinan-type alkaloids. researchgate.net Continued research into these biotechnological production methods is essential for creating a robust and economically competitive alternative to poppy farming, ensuring a secure supply of these critical pharmaceuticals for global health. nih.gov
Q & A
Basic Research Questions
Q. How is 7-O-Acetylsalutaridinol identified and isolated from plant sources like Papaver somniferum?
- Methodology : Identification involves liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) for structural elucidation. Isolation typically employs solvent extraction followed by chromatographic purification (e.g., HPLC). Enzymatic activity assays (e.g., acetyltransferase activity) confirm biosynthesis pathways .
- Key Considerations : Ensure purity (>95%) via spectroscopic validation and compare retention times with reference standards. Cross-reference genomic databases for enzyme homologs (e.g., EC 2.3.1.150) .
Q. What is the role of this compound in alkaloid biosynthesis?
- Methodology : Use isotopic labeling (e.g., -acetyl-CoA) to track acetylation steps in Papaver somniferum. Combine gene knockout/knockdown models (e.g., CRISPR/Cas9) with metabolite profiling to observe pathway disruptions .
- Key Findings : Acts as an intermediate in thebaine synthesis, with spontaneous allylic elimination forming the 4→5 oxide bridge under alkaline conditions (pH 8–9) .
Q. How are computational tools applied to predict this compound’s biological targets?
- Methodology : Leverage SwissTargetPrediction or PharmMapper for target prediction. Validate via molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) to assess binding affinities and stability .
- Data Interpretation : Prioritize targets with high docking scores (e.g., ΔG ≤ -8 kcal/mol) and consistent interaction patterns across simulation replicates .
Advanced Research Questions
Q. How can contradictions in network pharmacology data for this compound’s anti-epileptic targets be resolved?
- Methodology : Conduct comparative analysis of target databases (e.g., GeneCards vs. DisGeNet) to identify overlapping genes. Validate hub proteins (e.g., high-connectivity nodes in PPI networks) using in vitro binding assays (SPR, ITC) .
- Conflict Resolution : Apply Benjamini-Hochberg correction for false discovery rates (FDR ≤ 0.05) in multi-omic datasets. Reconcile discrepancies via pathway enrichment tools (DAVID, KEGG) .
Q. What experimental designs are optimal for studying this compound’s enzymatic kinetics?
- Methodology : Use Michaelis-Menten kinetics with varying acetyl-CoA/salutaridinol concentrations. Monitor reaction progress via UV-Vis spectroscopy (e.g., CoA release at 412 nm). Employ Lineweaver-Burk plots to derive and .
- Challenges : Address pH sensitivity (optimal activity at pH 8–9) and substrate instability. Include negative controls (e.g., heat-inactivated enzymes) to confirm specificity .
Q. How can researchers ensure reproducibility in studies on this compound’s neuroactive properties?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw NMR/MS spectra, docking parameters, and enzyme assay protocols in supplementary materials .
- Validation : Replicate findings across independent labs using standardized cell models (e.g., SH-SY5Y neurons) and statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) .
Q. What strategies mitigate biases in molecular dynamics simulations of this compound-protein interactions?
- Methodology : Run simulations with multiple force fields (CHARMM, AMBER) and solvation models (TIP3P, SPC/E). Validate convergence via RMSD/RMSF plots and cluster analysis .
- Quality Control : Use >100 ns simulation durations and triplicate runs. Cross-validate with experimental mutagenesis data (e.g., alanine scanning) .
Data Presentation and Analysis
Q. How should researchers present contradictory bioactivity data for this compound in publications?
- Guidelines : Use heatmaps or volcano plots to visualize differential activity across studies. Clearly annotate conflicting results (e.g., EC variations) and discuss methodological variables (e.g., cell line heterogeneity, assay conditions) .
- Best Practices : Follow CONSORT or ARRIVE guidelines for experimental reporting. Highlight limitations in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
